4-Aminobut-2-enoic acid hydrochloride
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Overview
Description
4-Aminobut-2-enoic acid hydrochloride is a chemical compound with the molecular formula C4H8ClNO2. It is an amino acid derivative that has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminobut-2-enoic acid hydrochloride typically involves the reaction of 4-(methylamino)furan-2(5H)-one with an amine. This process is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is usually produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions: 4-Aminobut-2-enoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Aminobut-2-enoic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminobut-2-enoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an agonist of GABA (A) and GABA © receptors, modulating neural activity and influencing various physiological processes . This interaction is crucial for its potential therapeutic effects and biological activities.
Comparison with Similar Compounds
γ-Aminobutyric acid (GABA): A neurotransmitter that also interacts with GABA receptors.
Trans-4-aminocrotonic acid (TACA): Another GABA receptor agonist with similar biological activities.
Uniqueness: 4-Aminobut-2-enoic acid hydrochloride is unique due to its specific structure and the distinct reactions it undergoes. Its ability to act as an agonist of GABA receptors sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-aminobut-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNDYIQICTUCOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.